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molecular formula C17H14BrClN2O B8615559 3-(Bromomethyl)-5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole CAS No. 119540-35-1

3-(Bromomethyl)-5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole

Cat. No. B8615559
M. Wt: 377.7 g/mol
InChI Key: DJSZJUUVRFWQBW-UHFFFAOYSA-N
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Patent
US05051518

Procedure details

To a solution of compound 3 (3.14 g, 10 mM) in benzene (100 ml) was added PBr3 (1.35 g, 5 mM) in benzene (10 ml) dropwise with stirring. The reaction mixture was refluxed 1 hr, cooled, poured into ice water (100 ml)and extracted with Et2O (2×100 ml). The combined organic layer was washed with 10% NaHCO3, dried (Na2SO4), filtered and concentrated to give a tan oilwhich crystallized on standing to afford compound 5, mp=88°-90° C., MS, (DCI) m/e 377 (M+1).
Name
compound 3
Quantity
3.14 g
Type
reactant
Reaction Step One
Name
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:12]([C:13]3[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=3)[N:11]=[C:10]([CH2:21]O)[CH:9]=2)=[CH:4][CH:3]=1.P(Br)(Br)[Br:24]>C1C=CC=CC=1>[Br:24][CH2:21][C:10]1[CH:9]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[N:12]([C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=2)[N:11]=1

Inputs

Step One
Name
compound 3
Quantity
3.14 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC(=NN1C1=CC=C(C=C1)OC)CO
Name
Quantity
1.35 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×100 ml)
WASH
Type
WASH
Details
The combined organic layer was washed with 10% NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a tan oilwhich
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Name
Type
product
Smiles
BrCC1=NN(C(=C1)C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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